Stereochemical Differentiation: 1'-epi-Entecavir-di-o-benzyl Ether vs. 4'-epi and ent- Diastereomers Enables Validated Chromatographic Resolution
The 1'-epi configuration of 1'-epi-Entecavir-di-o-benzyl Ether is one of several possible diastereomeric and enantiomeric variations of the benzyl-protected Entecavir scaffold. 4'-epi-Entecavir-di-o-benzyl Ether (CAS 1354695-85-4, Entecavir Impurity 56) and ent-Entecavir-di-o-benzyl Ether (CAS 1354695-82-1, Entecavir Impurity 6) each differ by inversion at one or more stereocenters [1]. In validated reversed-phase and chiral HPLC methods for Entecavir API, these stereoisomeric impurities exhibit distinct relative retention times (RRTs) that are used as system suitability markers. Published mass spectrometry-based kinetic methods have demonstrated quantitative discrimination of stereoisomeric entecavir impurities at levels below 0.1% in crude drug substance, confirming that stereochemical identity—not merely molecular formula—determines analytical usability [2].
| Evidence Dimension | Stereochemical configuration at cyclopentyl ring positions |
|---|---|
| Target Compound Data | 1'-epi configuration: (1R,3R,4S)-2-methylene-4-benzyloxy-3-(benzyloxymethyl)cyclopentyl |
| Comparator Or Baseline | 4'-epi: (1S,3R,4R) configuration; ent-: (1R,3S,4R) configuration; 3',5'-Di-O-benzyl: (1S,3R,4S) configuration (API stereochemistry) |
| Quantified Difference | Differentiation at 1 to 2 stereocenters; stereoisomeric impurities detectable below 0.1% (w/w) in crude drug by MS-KM method |
| Conditions | MS-based kinetic method (MS-KM) using Zn(II)/R-besivance coordination; validated chiral and reversed-phase HPLC methods for Entecavir monograph testing |
Why This Matters
Procurement of the precise stereoisomer is mandatory for validated analytical methods; substitution with 4'-epi or ent- forms produces incorrect retention time markers, failing system suitability tests and invalidating impurity quantification.
- [1] PubChem. 4'-epi-Entecavir-di-o-benzyl Ether Compound Summary. CID 136219914. CAS 1354695-85-4. 2025. View Source
- [2] Su, H. et al. Chiral detection of entecavir stereoisomeric impurities through coordination with R-besivance and Zn(II) using mass spectrometry. Journal of Mass Spectrometry. 2018; 53: 296–303. View Source
